molecular formula C6H11NO3 B2976518 Ethyl (ethylamino)(oxo)acetate CAS No. 20943-60-6

Ethyl (ethylamino)(oxo)acetate

Cat. No.: B2976518
CAS No.: 20943-60-6
M. Wt: 145.158
InChI Key: LJVOAECROPQPNP-UHFFFAOYSA-N
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Description

Ethyl (ethylamino)(oxo)acetate is an organic compound with the molecular formula C6H11NO3. It is a derivative of oxoacetic acid, where an ethylamino group is attached to the carbonyl carbon. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (ethylamino)(oxo)acetate can be synthesized through the reaction of ethylamine with diethyl oxalate. The reaction typically involves stirring the reactants in dichloromethane at room temperature for an extended period, often up to 72 hours . The reaction conditions are mild, and the product is usually obtained in good yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (ethylamino)(oxo)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Condensation Reactions: Catalysts like acids or bases are often employed to drive the condensation reactions.

Major Products:

    Nucleophilic Substitution: Substituted ethylamino derivatives.

    Hydrolysis: Ethylamine and oxoacetic acid.

    Condensation Reactions: Various heterocyclic compounds depending on the reactants used.

Scientific Research Applications

Ethyl (ethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (ethylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, it acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to therapeutic effects, such as the reduction of heart failure symptoms .

Comparison with Similar Compounds

  • Ethyl N-ethyloxamate
  • Ethyl 2-(ethylamino)-2-oxoacetate

Comparison: Ethyl (ethylamino)(oxo)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

ethyl 2-(ethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-7-5(8)6(9)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVOAECROPQPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 135.8 ml (1000 mM) of diethyloxalate and 1 g of aliquat 336 in 1000 ml of dichloromethane were added 64.4 ml (1000 mM) of ethylamine (70% in water). The reaction mixture was stirred at room temperature for 72 h. The reaction mixture was dried over anhydrous sodium sulfate and the solvent was removed under vacuum, to give an oil, wick was further purified by silica gel column chromatography, using dichloromethane/dimethylketone (95/5) as eluant, to give 59.9 g of ethyl(ethyl amino)(oxo)acetate as an oil. Yield: 41.3%.
Quantity
135.8 mL
Type
reactant
Reaction Step One
Quantity
64.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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